2-(2-Methoxypyridin-4-yl)acetaldehyde
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Overview
Description
2-(2-Methoxypyridin-4-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and an acetaldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxypyridin-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an appropriate aldehyde precursor under controlled conditions. For instance, the reaction of 2-methoxypyridine with formaldehyde in the presence of a catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxypyridin-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: 2-(2-Methoxypyridin-4-yl)acetic acid.
Reduction: 2-(2-Methoxypyridin-4-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxypyridin-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-4-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
2-(2-Methoxypyridin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(4-Methoxypyridin-2-yl)acetaldehyde: Similar structure but with the methoxy group at the 4-position and the aldehyde group at the 2-position.
Uniqueness: The presence of both the methoxy and aldehyde groups in specific positions allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(2-methoxypyridin-4-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-8-6-7(3-5-10)2-4-9-8/h2,4-6H,3H2,1H3 |
InChI Key |
CCPBOEYNDUMDSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CC=O |
Origin of Product |
United States |
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